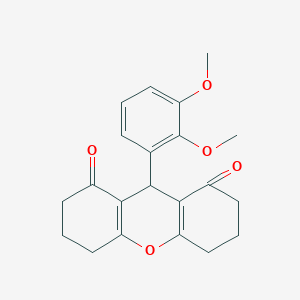
9-(2,3-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,3-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione is a useful research compound. Its molecular formula is C21H22O5 and its molecular weight is 354.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties
Research has explored efficient synthesis methods for xanthenedione derivatives, including 9-aryl/alkyl-octahydroxanthene-1,8-diones, highlighting their significance in chemical synthesis and material science. An example is the solvent-free synthesis of these compounds using dimedone with aldehydes in the presence of catalysts like InCl3 or P2O5, offering advantages such as high yield, excellent purity, and low environmental impact. The photophysical properties of these compounds, investigated through UV–vis and fluorescence spectroscopy, suggest potential applications in optical materials and sensors due to their specific optical behaviors (Verma et al., 2011).
Catalytic Synthesis
The condensation of 1,3-cyclohexanedione with aromatic aldehydes, catalyzed by acidic ionic liquids, is another area of interest, yielding 9-aryl-hexahydroxanthene-1,8-diones. This method is noted for its environmental friendliness, simplicity, short reaction times, and high yields. Such research underscores the role of ionic liquids as green catalysts in synthesizing xanthenedione derivatives, which could be pivotal in developing eco-friendly synthetic routes in organic chemistry (Hui Kang et al., 2008).
Antibacterial Activity
Explorations into the antibacterial activity of xanthenedione derivatives have revealed potential biomedical applications. For instance, vanillin-derived xanthenedione compounds have demonstrated significant antibacterial activity against a range of bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa. This research indicates that xanthenedione derivatives could serve as valuable leads in the development of new antibacterial agents, addressing the growing need for novel antimicrobials in combating resistant bacterial strains (Retnosari et al., 2021).
Anticancer Properties
Some xanthenedione derivatives have been evaluated for their anticancer properties, showing promise as potential anticancer agents. For example, specific derivatives synthesized through catalytic methods have exhibited good anti-proliferative properties in vitro against various cancer cell lines. This suggests a potential therapeutic application of xanthenedione derivatives in cancer treatment, highlighting the importance of structural modification and exploration of biological activities for drug development (Mulakayala et al., 2012).
Eigenschaften
IUPAC Name |
9-(2,3-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-24-17-11-3-6-12(21(17)25-2)18-19-13(22)7-4-9-15(19)26-16-10-5-8-14(23)20(16)18/h3,6,11,18H,4-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYWBPKDRUCFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

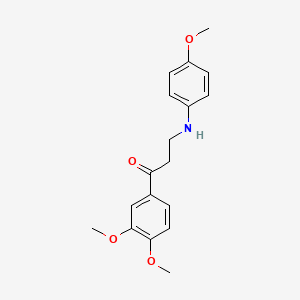
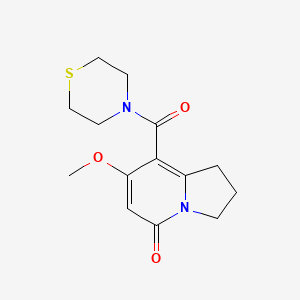
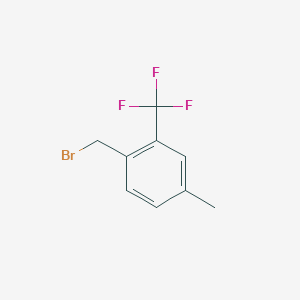
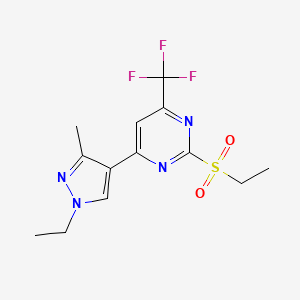
![(E)-N-[(3-chlorophenyl)-cyanomethyl]-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide](/img/structure/B2958512.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2958514.png)
![N-(3-acetylphenyl)-5-[(4-chlorophenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2958515.png)
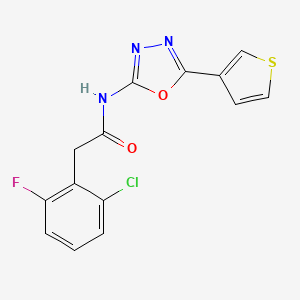
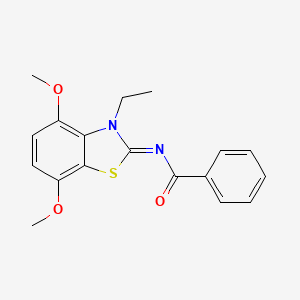
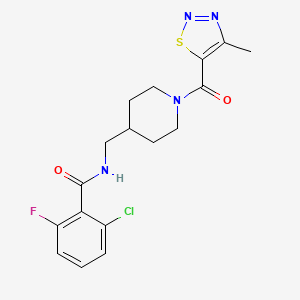
![3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2958521.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2958523.png)
![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride](/img/structure/B2958526.png)
